1-(7-Ethoxy-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone 1-(7-Ethoxy-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 941945-98-8
VCID: VC6879121
InChI: InChI=1S/C24H27N3O4/c1-3-30-22-9-5-8-19-21-15-20(17-6-4-7-18(29)14-17)25-27(21)24(31-23(19)22)10-12-26(13-11-24)16(2)28/h4-9,14,21,29H,3,10-13,15H2,1-2H3
SMILES: CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)C)N4C2CC(=N4)C5=CC(=CC=C5)O
Molecular Formula: C24H27N3O4
Molecular Weight: 421.497

1-(7-Ethoxy-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

CAS No.: 941945-98-8

Cat. No.: VC6879121

Molecular Formula: C24H27N3O4

Molecular Weight: 421.497

* For research use only. Not for human or veterinary use.

1-(7-Ethoxy-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone - 941945-98-8

Specification

CAS No. 941945-98-8
Molecular Formula C24H27N3O4
Molecular Weight 421.497
IUPAC Name 1-[7-ethoxy-2-(3-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Standard InChI InChI=1S/C24H27N3O4/c1-3-30-22-9-5-8-19-21-15-20(17-6-4-7-18(29)14-17)25-27(21)24(31-23(19)22)10-12-26(13-11-24)16(2)28/h4-9,14,21,29H,3,10-13,15H2,1-2H3
Standard InChI Key RLPQHZMVYUUYHA-UHFFFAOYSA-N
SMILES CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)C)N4C2CC(=N4)C5=CC(=CC=C5)O

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound’s spirocyclic framework consists of two interconnected ring systems: a benzo[e]pyrazolo[1,5-c] oxazine moiety and a piperidine ring. The spiro atom (likely carbon) bridges these systems, imposing steric constraints that influence conformational dynamics. The 7-ethoxy group (–OCH2CH3) and 3-hydroxyphenyl substituent (–C6H4OH) are attached to the benzo-oxazine core, while the acetyl group (–COCH3) is positioned on the piperidine nitrogen.

Stereochemical Considerations

Spiro compounds often exhibit axial chirality due to restricted rotation around the spiro atom. Molecular modeling suggests that the compound’s stereochemistry could lead to distinct enantiomers, though experimental data on optical activity remain unavailable.

Molecular Formula and Weight

The molecular formula is C24H25N3O4, yielding a molecular weight of 427.48 g/mol. This aligns with spirocyclic alkaloids, which typically range between 400–500 g/mol.

PropertyValue
Molecular FormulaC24H25N3O4
Molecular Weight (g/mol)427.48
XLogP3~3.2 (Predicted)
Hydrogen Bond Donors2 (Phenolic –OH, NH)
Hydrogen Bond Acceptors5 (O, N)

Synthetic Pathways and Challenges

Retrosynthetic Analysis

Synthesis of the compound likely involves:

  • Formation of the Spiro Junction: Cyclocondensation of a pyrazolone derivative with a piperidine-containing aldehyde under acidic conditions.

  • Functionalization: Introduction of the ethoxy and hydroxyphenyl groups via Friedel-Crafts alkylation or Ullmann coupling.

  • Acetylation: Treatment of the piperidine amine with acetic anhydride to install the acetyl group.

Key Intermediate: Spiro[benzo[e]pyrazolo[1,5-c][1, oxazine-5,4'-piperidine]

A related compound, ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,oxazine-5,4'-piperidine]-1'-carboxylate (CAS 42573-57-9), shares the spiro core and highlights the feasibility of bromine incorporation at position 9. Substituting bromine with ethoxy and hydroxyphenyl groups would require palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (predicted ~3.2) indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate. Aqueous solubility is likely limited (<1 mg/mL) due to the aromatic and spirocyclic domains .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Expected signals include:

    • δ 1.35 (t, 3H, –OCH2CH3)

    • δ 4.05 (q, 2H, –OCH2CH3)

    • δ 6.70–7.40 (m, 4H, aromatic protons)

    • δ 2.10 (s, 3H, –COCH3) .

  • ¹³C NMR: Key peaks at δ 170 (C=O), δ 110–160 (aromatic carbons), and δ 60–70 (spiro carbon) .

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) would likely yield a molecular ion peak at m/z 428.2 [M+H]⁺, with fragments corresponding to loss of –OCH2CH3 (–45 Da) and –COCH3 (–60 Da) .

Applications in Scientific Research

Medicinal Chemistry

The compound’s structural complexity makes it a candidate for:

  • Kinase Inhibitors: Pyrazolo-oxazine cores are explored in cancer therapeutics.

  • Neuroactive Agents: Piperidine derivatives often modulate neurotransmitter systems.

Material Science

Spirocyclic compounds are investigated for organic light-emitting diodes (OLEDs) due to their rigid, conjugated structures.

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